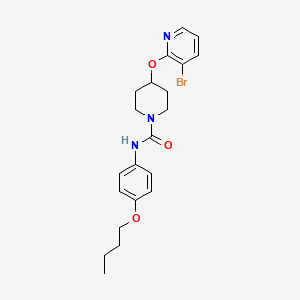

![molecular formula C22H19NO3 B2528415 (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate CAS No. 551931-09-0](/img/structure/B2528415.png)

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

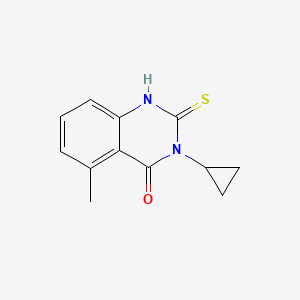

Description

The compound "(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate" is a derivative of azo-benzoic acid and phenylhydrazono methyl benzoate. These types of compounds are known for their azo and hydrazone functionalities, which are common in dyes and pigments, and have been studied for their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was achieved through the condensation of methyl-4-formylbenzoate and phenylhydrazine . This method suggests that similar synthetic routes could be employed for the synthesis of "(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate," potentially involving a benzaldehyde precursor and an appropriate hydrazine or azo compound.

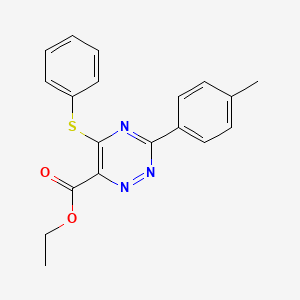

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic techniques, including IR, (^1H) NMR, (^{13}C) NMR, and UV-Vis spectroscopies, as well as single-crystal X-ray diffraction . Density functional theory (DFT) methods, such as B3LYP with a 6-31G(d,p) basis set, have been used to optimize molecular structures and investigate vibrational frequencies and NMR chemical shifts . These studies provide a detailed understanding of the molecular geometry and electronic structure of the compounds.

Chemical Reactions Analysis

The azo and hydrazone groups in these compounds can exhibit interesting chemical behavior, such as acid-base dissociation and azo-hydrazone tautomerism. The extent of these equilibria can be influenced by the solvent composition and the pH of the medium . These reactions are significant as they can affect the color properties of the compounds, which is particularly relevant for their use in dye chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively studied. Global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties have been explored to understand their behavior in different environments . The energetic behavior of the compounds in various solvent media has been examined using models like the integral equation formalism polarizable continuum model (IEF-PCM), which helps in predicting their solubility and stability .

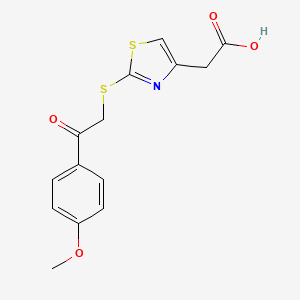

Scientific Research Applications

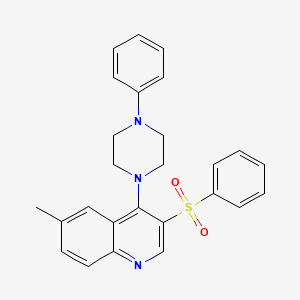

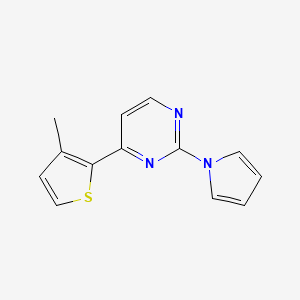

Optical Properties in Polymer Synthesis

One application of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate and related compounds is in the synthesis of polymers with specific optical properties. Takagi et al. (2013) discussed the synthesis of polymers using monomers like phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate, which have structural similarities to the compound . These polymers exhibit unique optical properties due to the π-stacked interaction between chromophores in their structure (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).

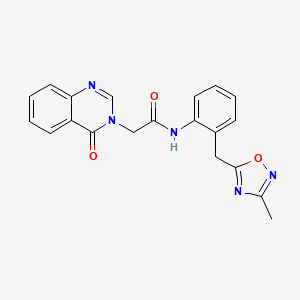

Antimicrobial Applications

Compounds structurally related to (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate have been explored for their antimicrobial properties. Rajurkar, Deshmukh, and Sonawane (2016) synthesized derivatives including phenyl 4-[(arylimino) methyl-5-(4-[(aryl) methylidene] amino) phenyl]-4H-1, 2, 4-triazole-3-thiol, which demonstrated significant antimicrobial activity against various bacterial and fungal strains (Rajurkar, Deshmukh, & Sonawane, 2016).

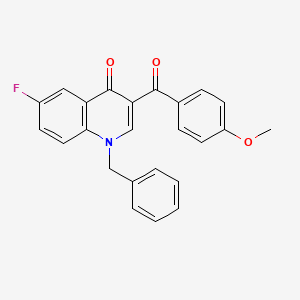

Molecular Interaction Studies

The study of molecular interactions, including hydrogen bonding and complexation, is another area where compounds similar to (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate are used. For example, Dhillon et al. (1995) investigated the complexation of 4-methylbenzoic acid and its derivatives with cyclodextrins, providing insights into the molecular interactions in aqueous solutions (Dhillon, Easton, Lincoln, & Papageorgiou, 1995).

properties

IUPAC Name |

[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-17-7-11-20(12-8-17)22(24)26-23-15-18-9-13-21(14-10-18)25-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHPNUWWNSYYRZ-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2528334.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2528336.png)

![4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2528339.png)

![[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol](/img/structure/B2528348.png)

![5-(3,4-Dimethoxyphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2528351.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2528352.png)